molecular formula C19H16F4N2O2 B12239412 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine

4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine

Cat. No.: B12239412
M. Wt: 380.3 g/mol
InChI Key: KLUJXRVEIDYTLS-UHFFFAOYSA-N
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Description

4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a fluorophenyl group, a cyclopropanecarbonyl group, an azetidinyl group, and a trifluoromethylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine involves multiple steps, each requiring specific reagents and conditions. One common approach starts with the preparation of the cyclopropanecarbonyl intermediate. This intermediate is then reacted with 4-fluoroaniline to form the fluorophenylcyclopropanecarbonyl compound. The next step involves the formation of the azetidinyl group through a cyclization reaction. Finally, the trifluoromethylpyridine moiety is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they likely include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-methylpyridine
  • 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-chloropyridine
  • 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-bromopyridine

Uniqueness

The uniqueness of 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the azetidinyl group contributes to its reactivity and potential biological activity. This combination makes it a valuable compound for various research applications and distinguishes it from similar compounds.

Properties

Molecular Formula

C19H16F4N2O2

Molecular Weight

380.3 g/mol

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone

InChI

InChI=1S/C19H16F4N2O2/c20-13-3-1-12(2-4-13)18(6-7-18)17(26)25-10-15(11-25)27-14-5-8-24-16(9-14)19(21,22)23/h1-5,8-9,15H,6-7,10-11H2

InChI Key

KLUJXRVEIDYTLS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F

Origin of Product

United States

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